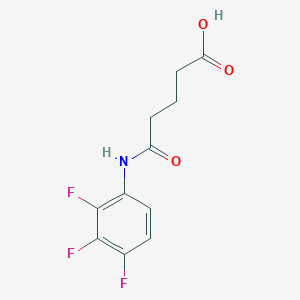![molecular formula C17H25ClN4O2S2 B2883122 N-[5-[[[5-(1,1-二甲基乙基)-2-恶唑基]甲基]硫代]-2-噻唑基]-4-哌啶甲酰胺盐酸盐 CAS No. 345627-90-9](/img/structure/B2883122.png)
N-[5-[[[5-(1,1-二甲基乙基)-2-恶唑基]甲基]硫代]-2-噻唑基]-4-哌啶甲酰胺盐酸盐
描述
“N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide”, also known as SNS 032 or BMS 387032, is not a naturally occurring metabolite and is only found in individuals exposed to this compound .
Synthesis Analysis
The synthesis of this compound is not naturally occurring. It is only found in individuals exposed to this compound or its derivatives .Molecular Structure Analysis
The molecular structure of this compound can be found in the Protein Data Bank (PDB) under the ID 5D1J . The structure was determined using X-ray crystallography.科学研究应用
新化合物的合成该化合物一直是合成具有潜在治疗应用的新型化学结构的关键。例如,它作为开发靶向细胞周期蛋白依赖性激酶 2 (CDK2) 的抑制剂的关键组成部分,在小鼠中表现出显着的抗肿瘤活性。这项研究强调了该化合物在创建 ATP 竞争性和 CDK2 选择性抑制剂中的作用,突出了其在癌症研究和治疗中的效用 (Misra 等人,2004).
抗组胺活性研究还深入研究了该化合物的衍生物的抗组胺活性。一项具体的研究集中于 4-(2-苯并噻唑基)哌啶的合成,证明了有效的抗组胺作用。这一研究领域对于开发针对过敏反应和相关疾病的新治疗方法至关重要 (Maynard 等人,1993).
抗菌特性该化合物的骨架已被用于创建具有显着抗菌特性的衍生物。各种研究基于该化合物合成了新的化学实体,对一系列微生物感染表现出有希望的结果。这一研究途径对于解决日益严重的抗生素耐药性问题和寻找新的抗菌剂至关重要 (Song 等人,2017).
合成和生物学评估另一个关键的研究领域涉及该化合物及其衍生物的合成和生物学评估,用于各种生物活性,包括其在治疗炎症和疼痛等疾病中的潜在作用。这些研究有助于更广泛地了解该化合物的药理潜力及其衍生物 (Abu-Hashem 等人,2020).
药代动力学和代谢对该化合物衍生物的药代动力学和代谢的研究提供了对其吸收、分布、代谢和排泄 (ADME) 廓形的见解。此类研究对于药物开发至关重要,确保基于该化合物的潜在治疗剂在体内有效递送和代谢 (Vincent 等人,1984).
作用机制
Target of Action
BMS387032 HCl, also known as SNS-032, is a highly selective and potent inhibitor of cyclin-dependent kinases (CDK) 2, 7, and 9 . These kinases play crucial roles in cell cycle regulation and RNA polymerase II-dependent transcription .
Mode of Action
SNS-032 interacts with its targets (CDK2, CDK7, and CDK9) by inhibiting their activity . This inhibition has significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines .
Biochemical Pathways
The inhibition of CDK2 and CDK7 disrupts cell cycle regulation, while the inhibition of CDK7 and CDK9 affects RNA polymerase II-dependent transcription . This results in the temporary inhibition of transcription, which significantly impacts short half-life transcripts and proteins .
Pharmacokinetics
In a phase 1 study, SNS-032 was administered as a loading dose (LD) followed by a 6-hour infusion given weekly for 3 consecutive weeks of each 28-day cycle . The study aimed to maintain threshold plasma concentrations of 115 ng/mL (in vitro IC90) and higher for 6 hours . Following intravenous administration, plasma concentrations declined in a biphasic manner, resulting in mean terminal half-lives between 5 and 10 hours . The average oral bioavailability was 19% (range: 4–33%) .
Result of Action
The inhibition of CDK2, CDK7, and CDK9 by SNS-032 leads to significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines . These are critical for the survival of malignant B-cells in chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) .
生化分析
Biochemical Properties
BMS387032 HCl interacts with CDKs 2, 7, and 9, which are involved in cell cycle regulation and RNA polymerase II-dependent transcription . It has been identified as an ATP-competitive and CDK2-selective inhibitor . In a cell-free enzyme assay, BMS387032 HCl showed a CDK2/cycE IC50 = 48 nM and was 10- and 20-fold selective over CDK1/cycB and CDK4/cycD, respectively .
Cellular Effects
BMS387032 HCl has significant effects on various types of cells and cellular processes. It blocks the cell cycle via inhibition of CDKs 2 and 7, and transcription via inhibition of CDKs 7 and 9 . It has been shown to have significant effects on short half-life transcripts and proteins, particularly survival factors, cell cycle regulatory proteins, and cytokines that are critical for the survival of malignant B-cells in chronic lymphocytic leukemia (CLL) and multiple myeloma (MM) .
Molecular Mechanism
BMS387032 HCl exerts its effects at the molecular level through several mechanisms. It inhibits CDKs 2, 7, and 9, as reflected in substrate signaling molecules . It has been identified as an ATP-competitive and CDK2-selective inhibitor . Temporary inhibition of RNA Pol II-dependent transcription by BMS387032 HCl has significant effects on short half-life transcripts and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS387032 HCl change over time. Treatment of RPMI-8226 MM cells at 300 nM (IC90) for 6 hours was sufficient for commitment to apoptosis . This correlated with inhibition of CDKs 2, 7, and 9 .
Dosage Effects in Animal Models
The effects of BMS387032 HCl vary with different dosages in animal models. In a phase 1 dose-escalation study in patients with MM and CLL, increasing doses of BMS387032 HCl given as a loading dose (LD) followed by a 6-hour infusion were evaluated .
Metabolic Pathways
It has been found that poor absorption may be playing a greater role than extensive first-pass metabolism in the incomplete oral bioavailability of BMS387032 HCl seen in rats .
Transport and Distribution
BMS387032 HCl is transported and distributed within cells and tissues. The efflux transporter, P-glycoprotein, may be responsible for limiting absorption, as BMS387032 HCl is a substrate of P-glycoprotein .
属性
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2.ClH/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCYFIUOIGVHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


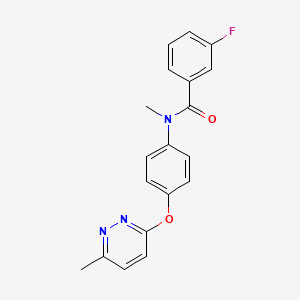
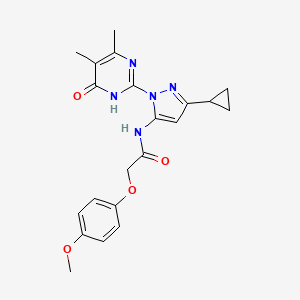
![N-(4-ethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883041.png)
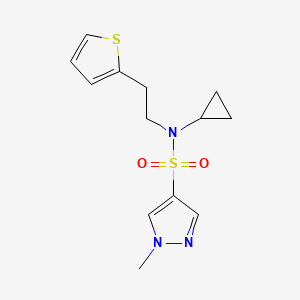
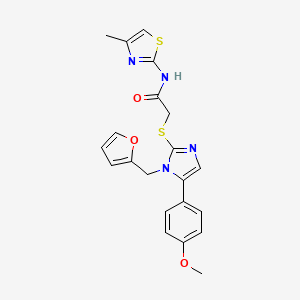
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2883045.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2883046.png)
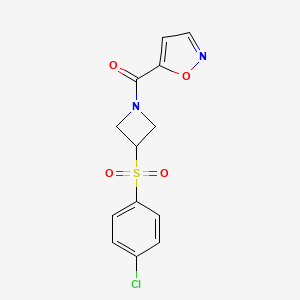
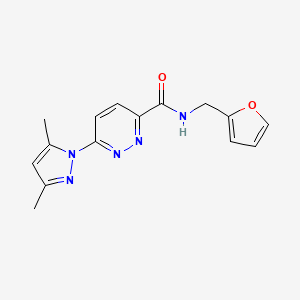
![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)
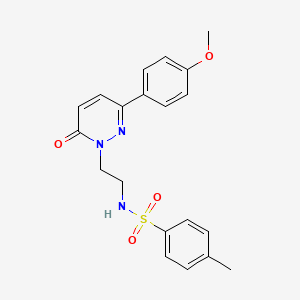
![2-((2-chlorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2883054.png)
